molecular formula C16H13Cl2N B14356356 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride CAS No. 91123-69-2

1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride

Cat. No.: B14356356
CAS No.: 91123-69-2
M. Wt: 290.2 g/mol
InChI Key: LOEXPZWVVHAVKO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloromethyl group attached to the isoquinoline ring, along with a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride typically involves the chloromethylation of 4-phenylisoquinoline. This can be achieved through the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and controlled temperatures to ensure the formation of the desired chloromethylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups.

    Oxidation: Isoquinoline carboxylic acids or aldehydes.

    Reduction: Methylated isoquinolines.

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is unique due to its specific combination of a chloromethyl group and a phenylisoquinoline structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

91123-69-2

Molecular Formula

C16H13Cl2N

Molecular Weight

290.2 g/mol

IUPAC Name

1-(chloromethyl)-4-phenylisoquinoline;hydrochloride

InChI

InChI=1S/C16H12ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,11H,10H2;1H

InChI Key

LOEXPZWVVHAVKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)CCl.Cl

Origin of Product

United States

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